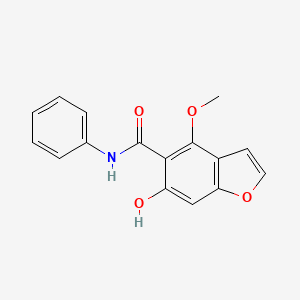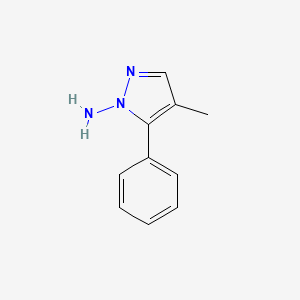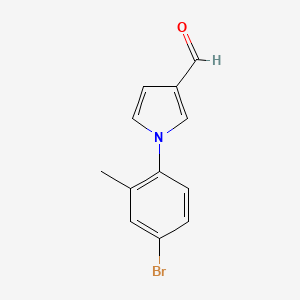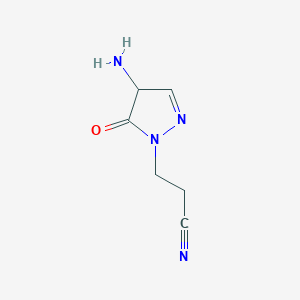
6-hydroxy-4-methoxy-N-phenylbenzofuran-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxy-4-methoxy-N-phenylbenzofuran-5-carboxamide is a synthetic organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals. This particular compound features a benzofuran core with hydroxy, methoxy, and carboxamide functional groups, making it a versatile molecule for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-4-methoxy-N-phenylbenzofuran-5-carboxamide typically involves multiple steps:
Formation of the Benzofuran Core: The initial step often involves the cyclization of 2-hydroxy-4-methoxybenzaldehyde with chloroacetic acid in the presence of a base to form the benzofuran ring.
Introduction of the Hydroxy Group: The hydroxy group at the 6-position can be introduced via demethylation of a methoxy precursor using reagents like boron tribromide or sodium ethanethiolate.
Carboxamide Formation: The carboxamide group is introduced by reacting the benzofuran derivative with an appropriate amine, such as aniline, under conditions that facilitate amide bond formation, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for cost-effectiveness, safety, and scalability. This often involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Green Chemistry Principles: Utilizing environmentally benign solvents and reagents to minimize waste and hazardous by-products.
Process Optimization: Fine-tuning reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Hydroxy-4-methoxy-N-phenylbenzofuran-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups via nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (dimethyl sulfoxide) with oxalyl chloride (Swern oxidation).
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 6-oxo-4-methoxy-N-phenylbenzofuran-5-carboxamide.
Reduction: Formation of 6-hydroxy-4-methoxy-N-phenylbenzofuran-5-amine.
Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Hydroxy-4-methoxy-N-phenylbenzofuran-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-hydroxy-4-methoxy-N-phenylbenzofuran-5-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: Depending on its structure, it can influence various biochemical pathways, such as those involved in cell signaling, metabolism, or gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Hydroxybenzofuran: Lacks the methoxy and carboxamide groups, making it less versatile.
4-Methoxybenzofuran: Lacks the hydroxy and carboxamide groups, limiting its biological activity.
N-Phenylbenzofuran-5-carboxamide: Lacks the hydroxy and methoxy groups, affecting its chemical reactivity and biological properties.
Uniqueness
6-Hydroxy-4-methoxy-N-phenylbenzofuran-5-carboxamide stands out due to its unique combination of functional groups, which confer a distinct set of chemical reactivities and biological activities. This makes it a valuable compound for various research and industrial applications.
Propriétés
| 88258-51-9 | |
Formule moléculaire |
C16H13NO4 |
Poids moléculaire |
283.28 g/mol |
Nom IUPAC |
6-hydroxy-4-methoxy-N-phenyl-1-benzofuran-5-carboxamide |
InChI |
InChI=1S/C16H13NO4/c1-20-15-11-7-8-21-13(11)9-12(18)14(15)16(19)17-10-5-3-2-4-6-10/h2-9,18H,1H3,(H,17,19) |
Clé InChI |
AEQPVBYHDMZDBT-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC2=C1C=CO2)O)C(=O)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12877286.png)

![4-Chloro-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12877298.png)


![4-(Aminomethyl)benzo[d]oxazol-2-ol](/img/structure/B12877318.png)
![5-[(Butylsulfanyl)methyl]-1,2-oxazol-3-yl dimethylcarbamate](/img/structure/B12877325.png)




![3-tert-Butyl-N-[1-(thiophen-2-yl)ethyl]-1,2-oxazole-5-carboxamide](/img/structure/B12877354.png)
